molecular formula C10H10N2O2 B8467155 N-(2-oxoindolin-7-yl)acetamide

N-(2-oxoindolin-7-yl)acetamide

Cat. No. B8467155
M. Wt: 190.20 g/mol
InChI Key: IPPYIVNGZSAKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765748B2

Procedure details

According to the method described in example A48a, 7-aminoindolin-2-one (80 mg, 0.54) was reacted with acetic anhydride (66 mg, 0.65 mmol) to give the title compound as a white solid (82 mg, 80%). 1H NMR (400 MHz, CD3OD) δ 7.13 (d, 2H, J=8 Hz), 6.99 (t, 1H, J=8 Hz), 3.57 (s, 2H), 2.16 (s, 3H). MS ESI [M+H]+, calcd for [C10H10N2O2+H]+ 191.08; found m/z 191.0.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[O:11]=[C:8]1[CH2:7][C:6]2[C:10](=[C:2]([NH:1][C:12](=[O:14])[CH3:13])[CH:3]=[CH:4][CH:5]=2)[NH:9]1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
NC=1C=CC=C2CC(NC12)=O
Step Two
Name
Quantity
66 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=C(C=CC=C2C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.